(20S)-3alpha-Amino-5alpha-pregnan-20-ol
CAS No.: 50430-81-4
Cat. No.: VC18453862
Molecular Formula: C21H37NO
Molecular Weight: 319.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 50430-81-4 |
|---|---|
| Molecular Formula | C21H37NO |
| Molecular Weight | 319.5 g/mol |
| IUPAC Name | (1S)-1-[(3R,5S,8R,9S,10S,13S,14S,17S)-3-amino-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanol |
| Standard InChI | InChI=1S/C21H37NO/c1-13(23)17-6-7-18-16-5-4-14-12-15(22)8-10-20(14,2)19(16)9-11-21(17,18)3/h13-19,23H,4-12,22H2,1-3H3/t13-,14-,15+,16-,17+,18-,19-,20-,21+/m0/s1 |
| Standard InChI Key | VIQFMADXQMGZER-CGVINKDUSA-N |
| Isomeric SMILES | C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)N)C)C)O |
| Canonical SMILES | CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)N)C)C)O |
Introduction
Structural Characterization and Stereochemical Features
Core Skeleton and Functional Groups
(20S)-3α-Amino-5α-pregnan-20-ol is built on a 5α-pregnane backbone, characterized by a cyclopentanoperhydrophenanthrene core with methyl groups at C10 and C13. Critical functional modifications include:
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A 3α-amino group replacing the typical 3-keto or hydroxyl moiety found in most endogenous steroids.
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A 20S-hydroxyl group on the C20 side chain, introducing a chiral center distinct from the 20R configuration prevalent in corticosteroids .
The stereochemistry at C5 (5α) ensures a trans-decalin fusion between rings A and B, conferring rigidity to the structure compared to 5β-isomers. This configuration aligns with bioactive steroids like 5α-dihydrotestosterone but diverges through the 3α-amino substitution .
Table 1: Key Chemical Identifiers of (20S)-3α-Amino-5α-pregnan-20-ol
Biosynthetic and Synthetic Considerations
Putative Biosynthetic Pathways
While no direct studies on Funtumidine biosynthesis exist, its structure suggests derivation from pregnenolone or progesterone through sequential modifications:
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5α-Reduction: Conversion of Δ⁴-pregnene derivatives to 5α-pregnane intermediates, mediated by 5α-reductases .
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3α-Amination: Uncommon in mammalian systems, this step likely involves transamination or reductive amination of a 3-keto precursor, a pathway observed in plant alkaloid biosynthesis .
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20-Hydroxylation: Stereospecific oxidation at C20 by cytochrome P450 enzymes, with the 20S configuration indicating unique stereochemical control compared to mammalian 20R-hydroxysteroid dehydrogenases .
Synthetic Challenges
The 20S configuration poses synthetic hurdles due to:
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Stereoselective hydroxylation: Achieving 20S selectivity requires chiral catalysts or enzymatic methods, as conventional chemical synthesis favors 20R isomers .
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Amino group stability: The 3α-amino moiety necessitates protective group strategies to prevent oxidation or side reactions during synthesis .
Biological Activity and Mechanistic Insights
Behavioral Implications
Infusions of 3α,5α-THP into the ventral tegmental area (VTA) enhance proceptive behaviors and lordosis in rodents by reducing anxiety and stress . Funtumidine’s structural similarity raises the possibility of analogous effects, though its amino group may alter blood-brain barrier permeability or receptor binding kinetics .
Pharmacokinetic and Metabolic Profiling
Tissue Distribution
In rats, conjugated neurosteroids like pregnanolone glutamate accumulate in the hippocampus (128 nM after administration) compared to naive controls (1.2 nM) . While Funtumidine’s distribution remains unstudied, its amino group may influence:
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Plasma protein binding: Increased hydrophilicity could reduce albumin affinity compared to non-polar steroids.
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CNS penetration: Polar functional groups typically hinder blood-brain barrier crossing, but active transport mechanisms may facilitate entry .
Metabolic Fate
Key metabolic pathways likely include:
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20-Hydroxyl oxidation: Conversion to 20-keto derivatives via hydroxysteroid dehydrogenases.
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Amino group conjugation: Glucuronidation or sulfation at the 3α-amino group, as observed with 5α-dihydrotestosterone sulfate .
Comparative Analysis with Structural Analogs
Table 2: Functional Comparison of Selected Pregnane Derivatives
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